molecular formula C10H18O6 B14303154 3,3',5,5,5',5'-Hexamethyl-3,3'-bi-1,2,4-trioxolane CAS No. 123420-46-2

3,3',5,5,5',5'-Hexamethyl-3,3'-bi-1,2,4-trioxolane

Cat. No.: B14303154
CAS No.: 123420-46-2
M. Wt: 234.25 g/mol
InChI Key: UIMDAAJPAWCXNH-UHFFFAOYSA-N
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Description

3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane is a unique organic compound characterized by its trioxolane ring structure and multiple methyl groups. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5,5-tetramethyl-1,2,4-trioxolane with methylating agents in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler organic compounds.

    Substitution: Substitution reactions often involve the replacement of one or more methyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve moderate temperatures and controlled environments.

Major Products

The major products formed from these reactions include various methylated derivatives, oxides, and reduced forms of the compound.

Scientific Research Applications

3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying biological processes.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane involves its interaction with molecular targets through its reactive trioxolane ring. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved often include electron transfer and radical formation.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,3,5,5-Hexamethyltrisiloxane
  • 1,1,1,3,5,5,5-Heptamethyltrisiloxane
  • 2,2,4,6,6-Pentamethyl-3,5-dioxa-2,4,6-trisilaheptane

Uniqueness

3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane is unique due to its trioxolane ring structure, which imparts distinct reactivity and stability compared to other similar compounds

Properties

CAS No.

123420-46-2

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

3,3,5-trimethyl-5-(3,5,5-trimethyl-1,2,4-trioxolan-3-yl)-1,2,4-trioxolane

InChI

InChI=1S/C10H18O6/c1-7(2)11-9(5,15-13-7)10(6)12-8(3,4)14-16-10/h1-6H3

InChI Key

UIMDAAJPAWCXNH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(OO1)(C)C2(OC(OO2)(C)C)C)C

Origin of Product

United States

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